2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).
Scientific Research Applications
Fluorescent Probes for Estrogen Receptor Detection : Koulocheri and Haroutounian (2001) synthesized derivatives of this compound, which exhibited intense fluorescent emission and good binding affinities to estrogen receptors. These properties make them suitable as fluorescent probes for detecting estrogen receptors in cells (Koulocheri & Haroutounian, 2001).
Synthesis of Biologically Relevant Compounds : Banari, Kiyani, and Pourali (2017) demonstrated the synthesis of bis(indolyl)methanes, a series of biologically relevant compounds, using related indole derivatives. This process highlights the compound's role in synthesizing various biologically significant molecules (Banari, Kiyani, & Pourali, 2017).
Antimalarial Activity : Werbel et al. (1986) synthesized a series of derivatives from similar compounds, which showed significant antimalarial potency against Plasmodium berghei in mice, demonstrating potential applications in antimalarial drug development (Werbel et al., 1986).
Industrial Synthesis : Zuo (2014) synthesized a closely related compound, suitable for industrial preparation, highlighting its potential in large-scale chemical production processes (Zuo, 2014).
Pure Estrogen Antagonists : Von Angerer et al. (1990) studied derivatives of this compound for their binding affinities to estrogen receptors and found them to be nonsteroidal pure antiestrogens, useful in medical applications (von Angerer, Knebel, Kager, & Ganss, 1990).
Cytotoxic Neolignans in Traditional Medicine : Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed cytotoxicity against cancer cell lines. These compounds have structural similarities to 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, indicating its relevance in exploring natural product-derived therapeutics (Ma et al., 2017).
Serotonin Receptor Antagonists for Alzheimer's Disease : Nirogi et al. (2017) developed a novel serotonin receptor antagonist based on a structurally similar indole derivative, for the potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Corrosion Inhibition in Petroleum Industry : Singh et al. (2020) explored the synthesis of related pyrazol derivatives for corrosion mitigation in the petroleum industry, indicating its potential in industrial applications (Singh et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol”, you would need to consult the primary scientific literature or databases for up-to-date and accurate information. If this compound is novel or not well-studied, it may be necessary to conduct original research to obtain this information.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDYZLJXRSMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol |
Citations
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